molecular formula C13H13N5O2 B10806035 Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10806035
M. Wt: 271.27 g/mol
InChI Key: YSEKBNQBMMOSTO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli-type reaction. This involves the condensation of 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . Another method involves the reaction of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds in methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Biginelli-type reaction and the reaction with α,β-unsaturated carbonyl compounds are scalable and could potentially be adapted for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H13N5O2/c1-8-10(12(19)20-2)11(9-6-4-3-5-7-9)18-13(14-8)15-16-17-18/h3-7,11H,1-2H3,(H,14,15,17)

InChI Key

YSEKBNQBMMOSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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